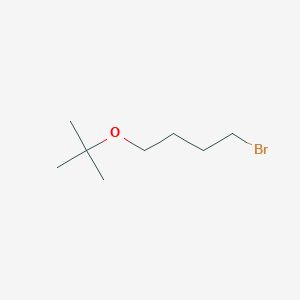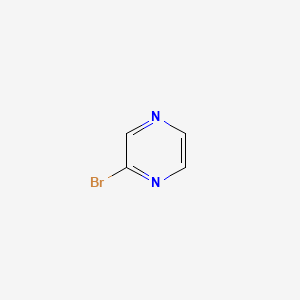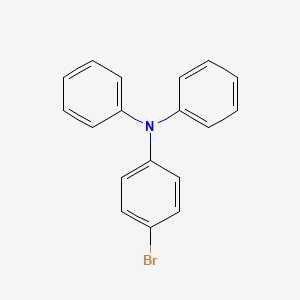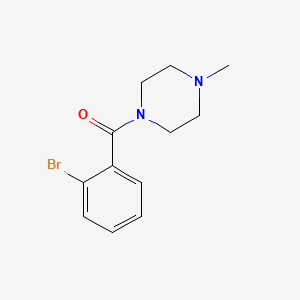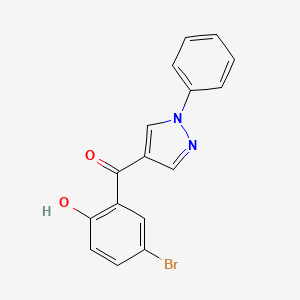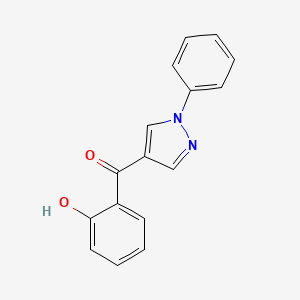![molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9](/img/structure/B1269992.png)
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Species Differences
The metabolism of this compound, a nonsteroidal anti-inflammatory agent, has been studied in rats, dogs, and monkeys, revealing significant species differences in its biotransformation. In rats, most of the compound was excreted unchanged, while in monkeys and dogs, various metabolites and conjugates were identified, indicating diverse metabolic pathways across species (Lan, El-Hawey, Dean, & Schreiber, 1975).
Reactivity and Synthesis Studies
Research on the reactivity of enaminocarbonyl compounds, including those similar to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, has shown that they can react with 1-phenylpyrazolidin-3,5-dione to yield pyrano[2,3-c]pyrazoles. This study provides insights into the chemical behavior and potential applications of this compound in synthesis (Maquestiau & Eynde, 2010).
Antioxidant and Inhibitory Studies
Investigations into the antioxidant properties and xanthine oxidase inhibitory activities of compounds derived from similar amino acids have been conducted. These studies are crucial for understanding the potential therapeutic applications of such compounds (Ikram et al., 2015).
Molecular Structure and Binding Studies
Studies have also focused on the crystalline structure of related compounds and their binding properties, which are vital for understanding their interaction with biological molecules and potential applications in drug design (Prayzner, Ojadi, Golen, & Williard, 1996).
Application in Coordination Chemistry
Research has also explored the synthesis of chiral complexes involving amino acids and transition metals, providing insights into the use of such compounds in coordination chemistry and potential applications in catalysis (Enamullah et al., 2006).
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carboxylation and decarboxylation reactions, such as carboxylases and decarboxylases . These interactions often involve the formation of transient enzyme-substrate complexes, which facilitate the conversion of substrates into products. The compound’s ability to form stable complexes with these enzymes highlights its potential as a biochemical tool for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific dosage levels. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence pathways related to amino acid metabolism, fatty acid synthesis, and energy production. By modulating the activity of key enzymes in these pathways, the compound can alter the flow of metabolites and the overall metabolic state of cells. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA repair
Eigenschaften
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJWGOECZCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361392 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-49-9 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
